molecular formula C14H9NO2 B085984 2-Aminoanthraquinone CAS No. 117-79-3

2-Aminoanthraquinone

Cat. No.: B085984
CAS No.: 117-79-3
M. Wt: 223.23 g/mol
InChI Key: XOGPDSATLSAZEK-UHFFFAOYSA-N
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Description

2-Aminoanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of an amino group attached to the anthraquinone structure. This compound is known for its vibrant color and is widely used in the dye industry. It also exhibits interesting properties that make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoanthraquinone can be synthesized through several methods. One common approach involves the nitration of anthraquinone followed by reduction. The nitration process introduces a nitro group into the anthraquinone structure, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is often produced via a high-temperature ammonolysis process. This method involves the reaction of anthraquinone with ammonia at elevated temperatures, typically in the presence of a catalyst . This process is efficient and yields high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoanthraquinone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and iron in hydrochloric acid are frequently used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

2-Aminoanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminoanthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly valuable in the development of anticancer agents . Additionally, the compound can undergo redox reactions, generating reactive oxygen species that contribute to its biological activity.

Comparison with Similar Compounds

  • 1-Aminoanthraquinone
  • 2-Hydroxyanthraquinone
  • 1,4-Diaminoanthraquinone

Comparison: 2-Aminoanthraquinone is unique due to its specific amino group position, which influences its reactivity and applications. Compared to 1-Aminoanthraquinone, it exhibits different chemical behavior and biological activities. The presence of the amino group in the 2-position makes it more suitable for certain dye applications and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

2-aminoanthracene-9,10-dione
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InChI

InChI=1S/C14H9NO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H,15H2
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InChI Key

XOGPDSATLSAZEK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N
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Molecular Formula

C14H9NO2
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DSSTOX Substance ID

DTXSID6020068
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Molecular Weight

223.23 g/mol
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Physical Description

2-aminoanthraquinone appears as red needle-like crystals or dark brown granular solid. (NTP, 1992), Red or orange-brown solid; [HSDB] Orange-brown powder; [MSDSonline], RED OR ORANGE-BROWN SOLID IN VARIOUS FORMS.
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Flash Point

283 °C, 283 °C closed cup, 283 °C c.c.
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), Insoluble in water, ethyl ether; slightly soluble in ethanol; soluble in acetone, benzene, chloroform, In water, 0.16 mg/L at 25 °C, Solubility in water: very poor
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Vapor Pressure

5.0X10-11 mm Hg at 25 °C, Vapor pressure, Pa at 180 °C: 1.3
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Color/Form

Red needles from alcohol, acetic acid, Red or orange-brown needles

CAS No.

117-79-3
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Melting Point

577 to 583 °F (NTP, 1992), 304.5 °C, 302 °C
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Synthesis routes and methods I

Procedure details

A 160 ml. electromagnetically stirred autoclave was charged with 2.53 g (0.01 mole) of 2-nitroanthraquinone, 52 g (0.052 mole) of a 4% aqueous solution of sodium hydroxide, and 0.07 g of Raney nickel, and the 2-nitroanthraquinone was hydrogenated at room temperature and a pressure of 6 to 3 Kg/cm2.G with stirring. The reaction was stopped in 6 hours with the absorption of 0.04 mole of hydrogen. The inside of the reactor was purged with nitrogen, and the reaction mixture was filtered in a stream of nitrogen to separate the catalyst. The filtrate was oxidized with air with stirring at 20° to 30° C. for 2 hours to afford 2.1 g of high purity 2-aminoanthraquinone.
Quantity
2.53 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.5 g (0.01 mole) of 2-nitroanthraquinone (purity above 99%) containing about 10% of particles having a particle diameter of more than 100 microns was placed in a 200 ml. electromagnetically stirred autoclave together with 25 g of small glass balls each with a diameter of 1 mm, 75 g of water and 0.025 g of 5% palladium-carbon. The inside of the autoclave was purged with hydrogen, and then, the 2-nitroanthraquinone was hydrogenated with stirring at a temperature of 100° C. and a pressure of 2 to 6 Kg/cm2.G. The reaction proceeded smoothly, and stopped in 4 hours with the absorption of a theoretical amount of hydrogen. The reaction mixture was filtered, and the 22 g of conc. sulfuric acid was added to the filtrate mass to dissolve the reaction product. Then, the catalyst and the small glass balls were separated by filtration. The filtrate was diluted with water. The precipitated crystals were collected by filtration to afford 2.2 g of 2-aminoanthraquinone. The purity of the product was 99%, and its yield was almost quantitative.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
small glass
Quantity
25 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.025 g
Type
catalyst
Reaction Step Three
Name
Quantity
75 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoanthraquinone
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2-Aminoanthraquinone
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2-Aminoanthraquinone
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2-Aminoanthraquinone
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2-Aminoanthraquinone
Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of 2-Aminoanthraquinone?

A1: this compound has the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol. Spectroscopically, it exhibits characteristic peaks in various techniques:

    Q2: How does this compound perform under various conditions, and what are its applications based on this performance?

    A2: this compound demonstrates stability under a range of conditions, making it suitable for various applications:

    • Dye Industry: Its stability to light and heat makes it a valuable precursor for producing dyes with desirable fastness properties [].
    • Electrochemical Applications: It can be incorporated into polymer films for electrode modification, demonstrating stability during electrochemical processes [, ].

    Q3: Are there specific materials that this compound shows good compatibility with?

    A3: Research indicates good compatibility with:

    • Graphene: Forms stable composites with graphene hydrogels, enhancing their performance in supercapacitor electrodes [].
    • Polymers: Can be incorporated into poly(amide-urea)s, enhancing thermal stability and solubility [].

    Q4: Does this compound exhibit any catalytic properties?

    A4: While not a traditional catalyst, research shows it can act as a redox mediator:

    • Reduction of 4-Nitrophenol: When anchored to activated carbon fibers, this compound enhances the reduction of 4-Nitrophenol to 4-Aminophenol [].

    Q5: Have there been computational studies on this compound?

    A5: Yes, computational methods have been employed to understand its properties:

    • Molecular Orbital Studies: Huckel and CNDO/2 calculations have been used to predict the reactivity and regioselectivity of this compound in electrophilic substitution reactions [].

    Q6: How do structural modifications of this compound affect its properties?

    A6: Substitutions on the anthraquinone ring significantly influence its properties:

    • Position of Amino Group: The position of the amino group impacts its reactivity, with 1-Aminoanthraquinone and this compound exhibiting distinct behaviors [, , ].
    • Additional Substituents: The presence and nature of additional substituents like methyl, nitro, or halogen groups can alter its carcinogenicity and target organ specificity [].

    Q7: What is known about the stability of this compound and strategies to improve its formulation?

    A7: While generally stable, specific formulation strategies are employed depending on the application:

    • Dye Synthesis: Specific reaction conditions and purification steps are crucial to obtain high-purity this compound for dye synthesis [].

    Q8: What are the toxicological properties and safety concerns associated with this compound?

    A8: Research indicates potential toxicity:

    • Carcinogenicity: this compound has been identified as a potential carcinogen in animal studies, primarily affecting the liver [, , , ].
    • Nephrotoxicity: Studies in rats show that it can cause kidney damage, particularly in females [, , ].
    • Genotoxicity: It has shown positive results in some genotoxicity assays [, ].

    Q9: Which analytical methods are commonly used to characterize and quantify this compound?

    A9: Several analytical techniques are employed:

    • Chromatography: High-performance liquid chromatography (HPLC) is used for separation and quantification [, ].
    • Spectroscopy: UV-Vis spectroscopy is commonly used for detection and quantification due to its strong absorbance properties [].
    • Mass Spectrometry: Tandem mass spectrometry coupled with chromatography is used for identification and structural elucidation [].
    • Electrochemistry: Electrochemical methods like voltammetry and polarography are used for detection and quantification, leveraging its redox properties [, ].

    Q10: What is the environmental impact of this compound, and are there degradation pathways?

    A10: Limited information is available regarding its environmental fate and degradation:

    • Adsorption: Eggshell powder has been investigated as a potential adsorbent for removing this compound from aqueous solutions [].
    • Photodecomposition: It is known to undergo photodecomposition, but detailed pathways and products require further investigation [].

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